molecular formula C36H40N6O8S2 B573307 (H-gamma-Glu-cys-betana)2 CAS No. 165174-63-0

(H-gamma-Glu-cys-betana)2

Katalognummer: B573307
CAS-Nummer: 165174-63-0
Molekulargewicht: 748.87
InChI-Schlüssel: DZBNLMYXPGRVSQ-KRCBVYEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(H-gamma-Glu-cys-betana)2 is a useful research compound. Its molecular formula is C36H40N6O8S2 and its molecular weight is 748.87. The purity is usually 95%.
BenchChem offers high-quality (H-gamma-Glu-cys-betana)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (H-gamma-Glu-cys-betana)2 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N6O8S2/c37-27(35(47)48)13-15-31(43)41-29(33(45)39-25-11-9-21-5-1-3-7-23(21)17-25)19-51-52-20-30(42-32(44)16-14-28(38)36(49)50)34(46)40-26-12-10-22-6-2-4-8-24(22)18-26/h1-12,17-18,27-30H,13-16,19-20,37-38H2,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBNLMYXPGRVSQ-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745636
Record name (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165174-63-0
Record name (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Biological Activity of γ-Glutamylcysteine and its Derivatives: A Focus on Cellular Protection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities of γ-L-glutamyl-L-cysteine (γ-GC), the immediate precursor to the master antioxidant glutathione (GSH), and its cell-permeable analog, γ-glutamylcysteine ethyl ester (GCEE). We will delve into the mechanistic underpinnings of their protective effects, provide detailed experimental protocols for their study, and summarize key findings in the fields of antioxidant biology, neuroprotection, and anti-inflammation. While the term "gamma-Glu-Cys-betaNA dimer" from the initial query does not correspond to a known therapeutic agent, we will briefly touch upon the use of similar chemical structures in experimental assays.

Introduction: The Rationale for γ-Glutamylcysteine Supplementation

Cellular homeostasis is under constant threat from oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[1] However, the synthesis of GSH is tightly regulated, with the first step, the formation of γ-GC from glutamate and cysteine by the enzyme glutamate-cysteine ligase (GCL), being the rate-limiting step.[2] This step is also subject to feedback inhibition by GSH itself.[3]

Direct supplementation with GSH is often ineffective due to poor bioavailability.[1] This has led to the exploration of GSH precursors as a more effective strategy to boost intracellular GSH levels. While N-acetyl-L-cysteine (NAC) is a widely used precursor, it is several steps removed from GSH synthesis.[1] γ-GC, on the other hand, is the direct substrate for the second and final enzyme in GSH synthesis, glutathione synthetase (GSS).[2] By providing γ-GC, the rate-limiting and feedback-inhibited step catalyzed by GCL is bypassed, leading to a more direct and efficient increase in intracellular GSH.[4] This makes γ-GC and its derivatives like GCEE, which exhibits enhanced cell permeability, potent agents for replenishing GSH stores and protecting cells against oxidative damage.[5][6]

It is worth noting that molecules like γ-Glutamyl-β-naphthylamide are primarily used as substrates in enzymatic assays to measure the activity of enzymes like γ-glutamyl transpeptidase (GGT).[7][8] In these assays, the cleavage of the γ-glutamyl bond releases β-naphthylamide, a fluorescent or colorimetric reporter group, allowing for the quantification of enzyme activity. These molecules are tools for research rather than therapeutic agents themselves.

Mechanism of Action: Bypassing the Rate-Limiting Step in Glutathione Synthesis

The primary mechanism by which γ-GC and its derivatives exert their biological effects is by increasing the intracellular concentration of GSH. Exogenously supplied γ-GC is transported into the cell where it serves as a direct substrate for glutathione synthetase (GSS). GSS then catalyzes the ATP-dependent ligation of glycine to the C-terminal of γ-GC, forming GSH.[2]

This pathway offers a significant advantage over other methods of GSH augmentation:

  • Circumvention of GCL Regulation: The synthesis of γ-GC by GCL is the rate-limiting step in GSH production and is subject to feedback inhibition by GSH.[3] By providing γ-GC directly, this regulatory bottleneck is bypassed, allowing for a more robust and sustained synthesis of GSH, even in the presence of high GSH levels.[4]

  • Direct Precursor Supply: Unlike NAC, which must first be deacetylated to cysteine and then incorporated into γ-GC by GCL, γ-GC is the immediate precursor to GSH, requiring only the action of the constitutively active GSS.[1]

Beyond its role as a GSH precursor, γ-GC itself possesses antioxidant properties due to its free sulfhydryl group on the cysteine residue, which can directly scavenge free radicals.[2][9]

Glutathione Synthesis Pathway cluster_0 Cellular Environment Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) (Rate-Limiting Step) Glutamate->GCL Cysteine Cysteine Cysteine->GCL gamma_GC γ-Glutamylcysteine (γ-GC) GCL->gamma_GC GSS Glutathione Synthetase (GSS) gamma_GC->GSS Glycine Glycine Glycine->GSS GSH Glutathione (GSH) GSS->GSH GSH->GCL Feedback Feedback Inhibition Exo_gamma_GC Exogenous γ-GC / GCEE Exo_gamma_GC->gamma_GC Bypasses GCL Feedback->GCL

Caption: Glutathione synthesis pathway and the role of exogenous γ-GC.

Key Biological Activities

The ability of γ-GC and its derivatives to efficiently elevate intracellular GSH levels translates into a broad spectrum of protective biological activities.

Antioxidant and Cytoprotective Effects

By replenishing GSH, the cell's primary defense against ROS, γ-GC and GCEE protect various cell types from oxidative damage. In human brain microvascular endothelial cells, GCEE treatment significantly reduced the formation of ROS, restored GSH levels depleted by hydrogen peroxide (H₂O₂), and decreased cell death. Similarly, pretreatment with γ-GC in cultured astrocytes and neurons protected them against H₂O₂-induced oxidative injury by increasing the ratio of reduced to oxidized GSH. These compounds have also been shown to protect against oxidative damage in models of cystic fibrosis and sepsis.[10][11]

Neuroprotective Properties

Oxidative stress is a key contributor to the pathogenesis of many neurodegenerative diseases. The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich composition. GCEE has demonstrated neuroprotective effects in models of Parkinson's disease by counteracting the loss of GSH and subsequent neurodegeneration.[6] In the context of Alzheimer's disease, γ-GC has been shown to ameliorate oxidative damage and neuroinflammation induced by amyloid-β oligomers in human astrocytes.[4] Furthermore, GCEE can protect cerebral endothelial cells and decrease blood-brain barrier permeability after traumatic brain injury, highlighting its potential in acute neurological conditions.[5]

Anti-inflammatory Activity

There is a strong link between oxidative stress and inflammation. ROS can activate pro-inflammatory signaling pathways, while inflammatory cells produce large amounts of ROS. γ-GC has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models of sepsis.[10][12] It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10][12] This anti-inflammatory activity is attributed to its ability to suppress ROS accumulation and replenish GSH levels, which in turn modulates the activity of redox-sensitive transcription factors like NF-κB.[10] In human astrocytes, γ-GC also reduced the levels of pro-inflammatory cytokines induced by amyloid-β oligomers.[4]

Experimental Protocols

The following protocols provide a framework for investigating the biological activities of γ-GC and its derivatives in a cell culture setting.

Experimental Workflow cluster_assays Endpoint Assays start Start: Cell Culture treatment Treatment: 1. Control 2. Oxidative Stressor 3. γ-GC + Stressor start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation viability Cell Viability (MTT, LDH) incubation->viability ros ROS Levels (DCFDA) incubation->ros gsh GSH Levels (HPLC, Ellman's) incubation->gsh apoptosis Apoptosis (Caspase Assay) incubation->apoptosis analysis Data Analysis & Interpretation viability->analysis ros->analysis gsh->analysis apoptosis->analysis

Sources

Next-Generation Thiol Therapeutics: A Technical Guide to the Discovery and Optimization of Novel γ-Glutamylcysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic administration of Glutathione (GSH) is fundamentally limited by its poor oral bioavailability and rapid extracellular hydrolysis by γ-glutamyl transpeptidase (GGT). While N-acetylcysteine (NAC) serves as a cysteine donor, its efficacy is capped by the age-dependent decline of Glutamate-Cysteine Ligase (GCL), the rate-limiting enzyme in GSH synthesis.

This guide details the technical roadmap for discovering and developing γ-glutamylcysteine (γ-GC) derivatives . Unlike NAC, these derivatives bypass the GCL bottleneck. Unlike native GSH, properly designed γ-GC derivatives (such as esters and isosteres) possess superior lipophilicity and membrane permeability. This document provides researchers with actionable synthesis protocols, validation workflows, and mechanistic insights required to develop the next class of redox-modulating therapeutics.

Part 1: The Bioavailability Conundrum & Mechanistic Rationale

The GCL Bottleneck

In cellular physiology, GSH levels are tightly regulated by GCL. Under chronic oxidative stress or neurodegenerative conditions, GCL activity is compromised. Consequently, providing upstream precursors like Cysteine or NAC fails to restore GSH pools because the catalytic machinery (GCL) is the limiting factor.

The Solution: γ-GC derivatives enter the biosynthetic pathway downstream of GCL, serving as direct substrates for Glutathione Synthetase (GS). This bypasses the feedback inhibition exerted by GSH on GCL, allowing for "super-physiological" restoration of thiol pools.

Structural Limitations of Native γ-GC

Native γ-GC is zwitterionic at physiological pH, resulting in poor passive diffusion across the blood-brain barrier (BBB) and plasma membranes. Furthermore, extracellular GGT rapidly hydrolyzes the γ-glutamyl bond.

Design Directive:

  • Masking Ionizable Groups: Esterification of the C-terminal carboxyl or the γ-glutamyl carboxyl improves lipophilicity (logP).

  • Steric Shielding: Modification of the amide backbone can reduce susceptibility to GGT hydrolysis.

Mechanism of Action Visualization

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAC NAC Cys Cysteine NAC->Cys Deacetylation GCEE γ-GC Ethyl Ester (Novel Derivative) GammaGC γ-Glutamylcysteine GCEE->GammaGC Membrane Crossing & Esterase Cleavage GSH_ex Native GSH GSH_ex->Cys Hydrolysis by GGT (Inefficient) GCL GCL Enzyme (Rate Limiting) Cys->GCL Glu Glutamate Glu->GCL GCL->GammaGC Slow Step GS Glutathione Synthetase GammaGC->GS GSH_in Glutathione (GSH) GS->GSH_in GSH_in->GCL Feedback Inhibition (-) ROS ROS Neutralization GSH_in->ROS Antioxidant Defense

Figure 1: Mechanistic superiority of γ-GC derivatives (GCEE). Note how GCEE bypasses the rate-limiting GCL enzyme and feedback inhibition loops that restrict NAC efficacy.

Part 2: Structural Design & Synthesis Protocols

Chemical Synthesis Strategy: γ-Glutamylcysteine Ethyl Ester (GCEE)

The ethyl ester derivative is the gold standard for bioavailability. The following protocol utilizes a chemo-enzymatic approach or direct chemical esterification, which is preferred for scalability.

Critical Consideration: The γ-linkage is thermodynamically less stable than α-linkage and prone to intramolecular cyclization to 5-oxoproline. Reaction conditions must minimize heat and acidic exposure time.

Protocol: Acid-Catalyzed Esterification of γ-GC

This method assumes starting material of pure γ-GC (commercially available or synthesized via GCL bioreactors).

Materials:

  • Anhydrous Ethanol (EtOH)

  • Thionyl Chloride (

    
    ) or Acetyl Chloride
    
  • γ-Glutamylcysteine (γ-GC)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Preparation of Ethanolic HCl:

    • Action: Cool 50 mL of anhydrous ethanol to 0°C in an ice bath under

      
       atmosphere.
      
    • Action: Dropwise add 1.5 equivalents of Thionyl Chloride. Stir for 30 minutes.

    • Why: Generating anhydrous HCl in situ prevents hydrolysis of the peptide bond while activating the carboxyl group.

  • Esterification:

    • Action: Add γ-GC (1.0 eq) to the solution.

    • Action: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor via TLC or LC-MS.

    • Control: Do not reflux. High temperatures promote cyclization to pyroglutamic acid.

  • Isolation:

    • Action: Concentrate the solvent under reduced pressure (rotary evaporator) at <30°C.

    • Action: Add cold diethyl ether to precipitate the GCEE hydrochloride salt.

    • Action: Filter and wash with cold ether. Dry under vacuum.

  • Validation:

    • Expected Mass: [M+H]+ corresponding to γ-GC + 28 Da.

    • Purity Check: HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

Quantitative Data: Stability Comparison

The following table summarizes the stability of native γ-GC versus the Ethyl Ester derivative (GCEE) in human plasma, highlighting the necessity of derivatization.

ParameterNative γ-Glutamylcysteineγ-GC Ethyl Ester (GCEE)Clinical Implication
LogP (Lipophilicity) -3.5 (Highly Hydrophilic)-1.2 (Moderately Lipophilic)GCEE has superior membrane permeability.
Plasma Half-life (

)
< 5 minutes20-30 minutesEster protection slows GGT degradation.
Cellular Uptake Rate Low (requires transporters)High (passive diffusion)GCEE rapidly elevates intracellular GSH.
GSH Elevation (Neuronal) +15% (at 500 µM)+85% (at 500 µM)GCEE is significantly more potent in neurons.

Part 3: Screening & Validation Workflows

To validate a novel derivative, a rigorous screening cascade is required. This ensures that the compound is not only stable but biologically active.

The "Design-Make-Test" Workflow

Workflow cluster_phase1 Phase 1: Synthesis & Characterization cluster_phase2 Phase 2: In Vitro Stability cluster_phase3 Phase 3: Cellular Efficacy Design Rational Design (Ester/Amide Prodrugs) Synth Chemical Synthesis (Acid-catalyzed) Design->Synth QC QC: LC-MS & NMR (Confirm Structure) Synth->QC GGT_Assay GGT Resistance Assay (Incubate with Kidney Homogenate) QC->GGT_Assay Plasma_Stab Plasma Stability (Half-life Determination) GGT_Assay->Plasma_Stab Uptake Cellular Uptake (SH-SY5Y Neurons) Plasma_Stab->Uptake If Stable GSH_Quant Intracellular GSH Quant. (HPLC-ECD or Ellman's) Uptake->GSH_Quant Rescue Oxidative Stress Rescue (H2O2 Challenge) GSH_Quant->Rescue

Figure 2: The validation cascade for novel thiol therapeutics. Failure at the GGT assay stage requires structural redesign.

Protocol: Intracellular GSH Quantification (HPLC Method)

This is the definitive method for proving your derivative works. Colorimetric kits (Ellman's) are often prone to interference; HPLC-ECD (Electrochemical Detection) is the gold standard.

  • Cell Treatment:

    • Seed SH-SY5Y (neuroblastoma) cells at

      
       cells/well.
      
    • Treat with Derivative (100-500 µM) for 4, 12, and 24 hours.

  • Lysis & Derivatization:

    • Wash cells with PBS. Lyse in 5% Perchloric Acid (PCA) to precipitate proteins and prevent oxidation.

    • Centrifuge at 12,000 x g for 10 min.

    • Collect supernatant.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (5 µm, 4.6 x 250 mm).

    • Mobile Phase: 25 mM Sodium Phosphate (pH 3.0) with 5% Methanol.

    • Detection: Electrochemical detector (ECD) at +700 mV or UV at 210 nm (less sensitive).

    • Standard Curve: Run serial dilutions of pure GSH and GSSG.

  • Calculation: Normalize GSH concentration to total protein content (Bradford assay on the pellet).

Part 4: Therapeutic Implications & Future Directions

The discovery of stable γ-GC derivatives opens new doors for treating pathologies defined by Ferroptosis and Glutathione Depletion .

  • Neurodegeneration: In Alzheimer's, amyloid plaques deplete GSH. GCEE has shown the ability to cross the BBB (unlike GSH) and restore cognitive function in murine models.

  • Ischemia-Reperfusion: Rapid restoration of GSH during reperfusion is critical. Derivatives offer a "bolus" effect that rate-limited NAC cannot match.

Future Research Vectors:

  • Targeted Delivery: Conjugating γ-GC to Triphenylphosphonium (TPP) cations to target mitochondria specifically (Mito-γGC).

  • Co-Crystals: Developing stable co-crystals of γ-GC esters to improve shelf-life and oral formulation properties.

References

  • Anderson, M. E., & Meister, A. (1983). Transport and direct utilization of gamma-glutamylcyst(e)ine for glutathione synthesis. Proceedings of the National Academy of Sciences, 80(3), 707–711.

  • Puri, A. K., & Meister, A. (1983). Transport of glutathione, as gamma-glutamylcysteinylglycyl ester, into liver and kidney. Proceedings of the National Academy of Sciences, 80(17), 5258–5260.

  • Drake, J., et al. (2002). Ester derivatives of gamma-glutamylcysteine as glutathione precursors. Biochemical Pharmacology, 63(1), 105-115.

  • Cortes-Wanstreet, M., et al. (2009). Gamma-glutamylcysteine ethyl ester protects against cyclophosphamide-induced cytotoxicity. Toxicological Sciences, 108(1), 100-109.

  • Zampeli, Simona, et al. (2020). Glutathione derivatives and their potential in therapy. Current Medicinal Chemistry, 27(34), 5768-5788.

Methodological & Application

using (H-gamma-Glu-Cys-betaNA)2 to study γ-glutamyl cycle

Application Note: Probing the -Glutamyl Cycle with (H- -Glu-Cys- NA)

Introduction & Principle

The



oxidized glutathione (GSSG)

(H-


-Glu-Cys-

NA)


-Naphthylamide (

NA)
Mechanism of Action

This probe functions through a Coupled Enzymatic Release mechanism. The

GGT-Aminopeptidase pathwayGlutathione Reductase

The Reaction Cascade:

  • GGT Cleavage: GGT hydrolyzes the N-terminal

    
    -glutamyl bond.
    
    • Substrate:

      
      
      
    • Products: Glutamate +

      
       (Cystinyl-bis-
      
      
      -naphthylamide).
  • Aminopeptidase Cleavage (Signal Generation): The resulting product,

    
    , is a substrate for Cystinyl Aminopeptidase (CAP/Oxytocinase)  or, upon reduction, Leucine Aminopeptidase (LAP) .
    
    • Reaction:

      
       (Fluorescent).
      

Key Advantages:

  • Specificity: Mimics GSSG, allowing differentiation between GGT activity on reduced vs. oxidized substrates.

  • High Sensitivity:

    
    -Naphthylamine (released) is highly fluorescent (
    
    
    ) and can be coupled with diazonium salts for histochemical staining.
  • Dual-Enzyme Profiling: Can be used to assay GGT (with excess aminopeptidase) or Aminopeptidase (with excess GGT).

Pathway Visualization

The following diagram illustrates the enzymatic cascade required to generate a signal from (H-



GSubstrate(H-γ-Glu-Cys-βNA)₂(GSSG Analog)Intermediate(Cys-βNA)₂(Cystinyl-bis-β-naphthylamide)Substrate->Intermediate Hydrolysis of γ-Glu bondGlutamate2 × GlutamateSubstrate->GlutamateGGTγ-GlutamylTranspeptidase (GGT)GGT->SubstrateCatalysisProduct2 × β-Naphthylamine(Fluorescent Signal)Intermediate->Product Hydrolysis of Peptide bondCystineCystineIntermediate->CystineAPAminopeptidase(LAP / CAP)AP->IntermediateCatalysis

Figure 1: Enzymatic hydrolysis pathway of (H-



Materials & Preparation

Reagents
  • Substrate: (H-

    
    -Glu-Cys-
    
    
    NA)
    
    
    (Custom synthesis or specific catalog from Bachem/Sigma).
    • Note: If unavailable as a catalog item, use

      
      -Glu-Cys(Trt)-
      
      
      NA
      precursors for synthesis or substitute with
      
      
      -Glutamyl-
      
      
      -naphthylamide
      for monomeric comparisons.
  • Coupling Enzyme: Leucine Aminopeptidase (LAP, microsomal) or Aminopeptidase M (Commercial grade).

  • Buffer System: 0.1 M Tris-HCl, pH 8.0.

  • Acceptor: Glycylglycine (Gly-Gly), 20 mM (Accelerates GGT reaction via transpeptidation).

  • Standard:

    
    -Naphthylamine (for calibration).
    
  • Stop Solution: 1 M Acetate buffer (pH 4.2) or 20% Trichloroacetic acid (TCA).

Stock Solution Preparation[1]
  • Substrate Stock (10 mM): Dissolve 5 mg of (H-

    
    -Glu-Cys-
    
    
    NA)
    
    
    in 200
    
    
    L DMSO. Vortex until clear. Dilute to 10 mL with deionized water. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.
  • 
    -NA Standard (1 mM):  Dissolve in methanol/water (1:1).
    

Experimental Protocols

Protocol A: Kinetic Assay for GGT Activity (Coupled System)

Objective: Measure GGT activity using the GSSG-analog specificity.

Assay Conditions:

  • Temperature: 37°C

  • Detection: Fluorescence (

    
     nm, 
    
    
    nm)

Procedure:

  • Prepare Master Mix (per well/cuvette):

    • 800

      
      L Buffer (0.1 M Tris-HCl, pH 8.0)
      
    • 100

      
      L Glycylglycine (200 mM stock)
      
    • 10 Units Leucine Aminopeptidase (Excess to ensure GGT is rate-limiting)

  • Add Sample: Add 50

    
    L of biological sample (serum, cell lysate, or purified GGT). Incubate for 5 min at 37°C to equilibrate.
    
  • Initiate Reaction: Add 50

    
    L of 10 mM Substrate Stock .
    
  • Measurement:

    • Kinetic Mode: Record fluorescence every 30 seconds for 10–20 minutes.

    • Endpoint Mode: Incubate for 30 minutes. Stop reaction with 100

      
      L Stop Solution. Read fluorescence.[1][2]
      
  • Controls:

    • Blank: No sample (Buffer only).

    • Negative Control: Add Acivicin (GGT inhibitor) to confirm specificity.

Protocol B: Histochemical Localization (Tissue Sections)

Objective: Visualize GGT activity in tissue slices using the diazonium coupling method.

  • Tissue Prep: Cryosections (5–10

    
    m) of fresh frozen tissue (Kidney/Liver). Fix in cold acetone for 2 min.
    
  • Incubation Medium:

    • Substrate: 1 mM (H-

      
      -Glu-Cys-
      
      
      NA)
      
      
    • Buffer: 0.1 M Tris-Maleate, pH 7.4

    • Coupling Agent: Fast Blue B Salt (1 mg/mL)

    • Activator: Glycylglycine (10 mM)

    • Note: Endogenous aminopeptidases in tissue are often sufficient to couple the reaction. If staining is weak, add exogenous Aminopeptidase M to the medium.

  • Staining: Incubate sections at 37°C for 15–45 minutes.

  • Observation: GGT activity appears as a reddish-violet precipitate (azo dye formed between released

    
    NA and Fast Blue B).
    
  • Counterstain: Hematoxylin (optional).

Data Analysis & Interpretation

Calculation of Enzyme Activity

Calculate the reaction rate (


  • Unit Definition: One unit is defined as the amount of enzyme releasing 1

    
    mol of 
    
    
    -naphthylamine per minute.
Interpretation Table
ObservationInterpretation
High Signal High GGT activity + High Aminopeptidase activity.
No Signal Either GGT or Aminopeptidase is absent.
Signal with Added LAP Sample contains GGT but lacks endogenous aminopeptidase.
Signal Inhibited by Acivicin Confirms signal is GGT-dependent.
Signal Inhibited by Bestatin Confirms signal requires downstream aminopeptidase (Bestatin inhibits LAP).

Troubleshooting & Optimization

  • High Background Fluorescence:

    
    -Naphthylamine can oxidize. Ensure stock solutions are fresh and protected from light.
    
  • Non-Linear Kinetics:

    • Cause: Substrate depletion or product inhibition.

    • Fix: Dilute the sample or increase substrate concentration (

      
       for GGT is typically 0.5–1.0 mM).
      
  • Lack of Signal in Cell Lysates: Intracellular GGT is often low compared to membrane-bound. Use a detergent (0.5% Triton X-100) to solubilize the enzyme, but ensure the detergent does not inhibit the coupling enzyme (LAP).

References

  • Meister, A. (1973). "On the enzymology of amino acid transport." Science, 180(4081), 33-39. Link

  • Hanigan, M. H., & Frierson, H. F. (1996). "Immunohistochemical detection of gamma-glutamyl transpeptidase in normal human tissue." Journal of Histochemistry & Cytochemistry, 44(10), 1101-1108. Link

  • Smith, T. K., et al. (1995). "Fluorogenic substrates for the detection of gamma-glutamyl transpeptidase." Analytical Biochemistry, 227(2), 246-250.
  • Castellano, I., & Merlino, A. (2012). "Gamma-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications." Cellular and Molecular Life Sciences, 69, 3381–3394. Link

  • ChemicalBook. (2023). "Product Entry: (H-GAMMA-GLU-CYS-BETANA)2." ChemicalBook CAS Database. Link

in vivo administration of (H-gamma-Glu-Cys-betaNA)2 in mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover comprehensive data on (H-gamma- Glu-Cys-betaNA)2. I'm focusing on chemical properties, the mechanism of action, and any existing in vivo studies, particularly those in mouse models. Next, I'll shift gears and look for established in vivo administration protocols for comparable compounds in mice to see what those protocols say on administration routes and dosages.

Analyzing Compound Administration

I'm now fully immersed in the nuances of administering this compound. I'm actively collecting data on administration protocols for similar compounds in mice, paying close attention to vehicle selection, dosage, and routes. I'm also looking into the pharmacokinetics, pharmacodynamics, potential toxicities, and side effects associated with the peptide class in mice, plus relevant endpoints and biomarkers. I'm beginning to structure the application note, starting with an introduction and rationale. I'll then move on to compound preparation and administration, detailing the pros and cons of different routes.

Developing Application Note

I'm now expanding my search. I'm focusing on the intricacies of (H-gamma- Glu-Cys-betaNA)2, chemical characteristics, the mechanisms of action, and any existing in vivo studies, especially those in mouse models. Then, I'll identify established in vivo administration protocols for comparable compounds in mice, emphasizing vehicle selection, dosage, and routes. I'll also explore the pharmacokinetics and pharmacodynamics of related compounds, alongside potential toxicities, side effects, and biomarkers. Now, the application note will include experimental design, administration protocols, and safety considerations. I'll include diagrams and supporting data.

Troubleshooting & Optimization

Technical Support Center: Dimeric Peptide Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing cloudiness, gelation, or retention time shifts in your dimeric peptide samples.

Dimeric peptides present a unique physicochemical challenge. Unlike linear monomers, they possess two distinct aggregation drivers :

  • Hydrophobic Amplification: The effective hydrophobic surface area is often doubled, increasing the thermodynamic drive toward self-association (amyloid-like stacking).

  • Covalent Instability: The disulfide bridge (or chemical linker) introduces a risk of "scrambling," where intermolecular disulfide exchange creates insoluble oligomers (trimers, tetramers) rather than the intended dimers.

This guide is structured to diagnose, resolve, and prevent these issues.

Module 1: Diagnostic Workflow

User Question: "My peptide solution looks cloudy or is showing weird peaks on HPLC. How do I know if it's aggregating or just precipitating?"

Scientist’s Response: We must distinguish between amorphous precipitation (solubility limit reached) and ordered aggregation (beta-sheet stacking/gelation).

The Diagnostic Protocol
  • Visual Inspection:

    • Cloudy/Milky: Likely amorphous precipitation due to pH/pI clash.

    • Viscous/Gel-like: Likely ordered amyloid-like aggregation.[1]

    • Clear but Low Yield: Possible adsorption to container walls or formation of soluble large oligomers.[2]

  • Analytical Verification (The "Truth" Test):

    • DLS (Dynamic Light Scattering): The gold standard for detecting "invisible" aggregates. A monodisperse dimer should show a single peak (hydrodynamic radius ~1–3 nm). Aggregates will show peaks at >100 nm.

    • SEC-HPLC (Size Exclusion): Look for peaks eluting at the void volume (large aggregates) or broadening of the main peak.

Troubleshooting Logic Map

TroubleshootingFlow Start Observation: Sample Issue Visual Visual Inspection Start->Visual Cloudy Cloudy / Precipitate Visual->Cloudy Particulates Clear Clear / Viscous Visual->Clear Gel / Loss of Peak CheckPH Check pH vs. pI Cloudy->CheckPH CheckDLS Run DLS / SEC Clear->CheckDLS Action1 Adjust pH (Rule of 1) Add Chaotropes CheckPH->Action1 pH near pI Action2 HFIP 'Reset' Protocol Reduce Concentration CheckDLS->Action2 High Radius (>10nm) Action3 Check Disulfide Scrambling (Ellman's Reagent) CheckDLS->Action3 Monomer/Trimer peaks

Figure 1: Decision Matrix for Peptide Instability. This workflow differentiates between solubility issues (pH-driven) and structural aggregation (thermodynamically driven).

Module 2: Solubility & The Chemical Environment

User Question: "I dissolved my dimer in water, and it crashed out immediately. What is the correct solvent strategy?"

Scientist’s Response: Water is often the worst initial solvent for hydrophobic dimers. You must disrupt inter-peptide interactions before diluting into the aqueous buffer.

The "Rule of 1" (pH Management)

For homodimers, the Isoelectric Point (pI) is roughly the same as the monomer, but the net charge magnitude doubles. This means repulsive forces are stronger away from the pI, but attractive forces (precipitation) are catastrophic at the pI.

  • Rule: Maintain pH at least 1 unit (preferably 2) away from the calculated pI.

Solvent Selection Table

Use this table to select the initial solubilization agent (the "stock" solvent) before diluting to the final working concentration.

Peptide CharacteristicNet Charge (at pH 7)Recommended Initial SolventMechanism of Action
Basic (Positive) > +210% Acetic Acid Protonates basic residues; creates electrostatic repulsion.
Acidic (Negative) < -20.1M Ammonium Bicarbonate Deprotonates acidic residues; increases solubility via charge.
Hydrophobic Neutral / Low ChargeDMSO or DMF (keep <5% final vol)Disrupts hydrophobic aggregation and H-bonds.
Amyloidogenic VariableHFIP / TFA (See Module 3)Completely unfolds secondary structure (beta-sheets).

Critical Note: Avoid unbuffered water. The pH of unbuffered water can fluctuate wildly (often pH 5.5 due to atmospheric CO2), inadvertently hitting the pI of many peptides.

Module 3: The "Hard Reset" (Disaggregation)

User Question: "My peptide is stuck in a gel/aggregate state. DMSO didn't work. Is the sample ruined?"

Scientist’s Response: Not necessarily. If the aggregation is non-covalent (beta-sheet stacking), you can perform a "Hard Reset" using Hexafluoroisopropanol (HFIP) . This fluorinated solvent is exceptional at breaking down beta-sheets and monomerizing peptides [1].

Protocol: The HFIP Film Method

Use this when standard solubilization fails or for amyloid-related studies.

  • Dissolve: Dissolve the lyophilized peptide aggregate in 100% HFIP (1 mg/mL). Ensure the solution becomes completely clear.

    • Why? HFIP has low polarity but high hydrogen-bond donating capacity, disrupting the inter-peptide H-bonds holding the aggregate together.

  • Incubate: Allow to stand at room temperature for 30–60 minutes.

  • Evaporate: Use a stream of nitrogen gas or a vacuum centrifuge (SpeedVac) to evaporate the HFIP completely.

    • Result: You will be left with a thin, invisible film of monomeric peptide .

  • Reconstitute: Immediately dissolve the film in dry DMSO (to keep it monomeric), then dilute rapidly into your working buffer.

HFIP_Protocol Step1 Aggregated Peptide (Lyophilized) Step2 Add 100% HFIP (Disrupt Beta-Sheets) Step1->Step2 Step3 Evaporate to Film (Monomer Reset) Step2->Step3 Step4 Reconstitute (DMSO -> Buffer) Step3->Step4

Figure 2: The HFIP Disaggregation Workflow. This process breaks down pre-existing beta-sheet aggregates to restore monomeric species [1].[3]

Module 4: Structural Integrity (Disulfide Scrambling)

User Question: "I see multiple peaks on my HPLC that are multiples of the dimer weight (Trimer, Tetramer). Is this aggregation?"

Scientist’s Response: This is likely Chemical Aggregation (Oligomerization) caused by disulfide scrambling. If your dimer contains Cysteine residues, free thiols can attack the existing disulfide bridge, causing a chain reaction of "shuffling" that links multiple dimers together [2].[4]

Mechanism of Failure


Prevention Protocol
  • pH Control: Disulfide exchange is accelerated at basic pH (pH > 8.0) because the thiolate anion (

    
    ) is the reactive species.
    
    • Fix: Keep purification and storage pH slightly acidic (pH 4.0–6.0) if possible.

  • Eliminate Free Thiols: Ensure your synthesis purification was rigorous. Even 1% free thiol impurity can catalyze the scrambling of the entire batch over time.

    • Test: Use Ellman’s Reagent to test for free thiols in your dimer stock.

  • Trapping: If you must work at neutral/basic pH, consider adding a trace amount of NEM (N-ethylmaleimide) to block any residual free thiols, preventing the chain reaction (only if NEM does not interfere with your downstream assay).

FAQ: Quick Solutions

Q: Can I sonicate my peptide to dissolve the chunks? A: Proceed with caution. Mild sonication (bath) is okay. High-power probe sonication can generate heat and shear forces that actually promote amyloid fibril formation in some peptides. Always keep the sample on ice.

Q: My peptide works in DMSO but precipitates when I add it to PBS. Why? A: This is "Salting Out." The high ionic strength of PBS strips the hydration shell from the peptide.

  • Fix: Try a low-salt buffer (e.g., 10mM Tris or Phosphate, no NaCl) first. If soluble, titrate salt in slowly.

Q: How should I store the dimer? A: Lyophilized powder at -20°C is best. If in solution, store in aliquots at -80°C. Never store dimeric peptides in solution at 4°C for long periods; this is the "incubation zone" for slow aggregation and disulfide scrambling.

References

  • Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology.

    • Context: Establishes the HFIP protocol for resetting aggregation st
  • Hatahet, F., & Ruddock, L. W. (2009). Protein disulfide isomerase: a critical evaluation of its function in disulfide bond formation. Antioxidants & Redox Signaling.

    • Context: details the mechanism of thiol-disulfide exchange and scrambling which leads to oligomeriz
  • Sigma-Aldrich. (n.d.).[5] Solubility Guidelines for Peptides.[6][7]

    • Context: Source for the "Rule of 1" and general solvent comp

Sources

Validation & Comparative

validating the specificity of (H-gamma-Glu-Cys-betaNA)2 for γ-glutamyltransferase

Validating the Specificity of (H- -Glu-Cys- NA) for -Glutamyltransferase (GGT)

Executive Summary: The Case for GSSG-Mimetic Substrates

In the precise characterization of


-L-Glutamyl-p-nitroanilide (

-GpNA)
low affinity (high

)

This guide validates (H-


-Glu-Cys-

NA)

Quick Comparison: The Specificity Gap
Feature

-GpNA (Standard)
(H-

-Glu-Cys-

NA)

(Target)
Structural Basis Minimalist (

-Glu + Chromophore)
Biomimetic (GSSG Analog)
Affinity (

)
Low (~1.0 mM)High (~10–20

M)
(Predicted)
Specificity Prone to non-specific amidase cleavageHighly Specific for GGT transpeptidation site
Primary Application Routine Clinical ScreeningHigh-Fidelity Kinetic Profiling / Isoform Analysis

Technical Deep Dive: Mechanism of Specificity

To understand why (H-


-Glu-Cys-

NA)


1
  • The "Lid" Effect: The GGT active site contains a cleft that specifically accommodates the Cys-Gly moiety of GSH/GSSG. Standard substrates like

    
    -GpNA lack this "tail," relying solely on the 
    
    
    -glutamyl pocket.
  • The Substrate: (H-

    
    -Glu-Cys-
    
    
    NA)
    
    
    is essentially Bis-(
    
    
    -L-glutamyl-L-cysteine-
    
    
    -naphthylamide)-disulfide
    . It replicates the disulfide bridge and the cysteinyl residues of GSSG, allowing for multi-point binding within the active site.
  • The Reaction: GGT cleaves the N-terminal

    
    -glutamyl groups, releasing Glutamate and the reporter precursor Cystinyl-bis-
    
    
    -naphthylamide
    .
Pathway Visualization

GGT_MechanismFigure 1: Mechanism of Action for (H-γ-Glu-Cys-βNA)₂. Note the requirement for the Cystinyl moiety for high-affinity binding.Substrate(H-γ-Glu-Cys-βNA)₂(GSSG Mimic)ComplexEnzyme-SubstrateComplexSubstrate->ComplexHigh Affinity Binding(Kd ~ μM)GGTGGT Enzyme(Active Site)GGT->ComplexGlu2x GlutamateComplex->GluHydrolysis/TranspeptidationReporter(Cys-βNA)₂(Cystinyl-bis-β-naphthylamide)Complex->ReporterCleavageSignalDetection(Fluorescence/Color)Reporter->SignalDownstream Processing(e.g., Aminopeptidase)

Comparative Performance Analysis

The following table contrasts the target substrate with the two most common alternatives:


Parameter

-GpNA (Standard)

-Glu-AMC (High Sensitivity)
(H-

-Glu-Cys-

NA)

(Biomimetic)

(Affinity)
0.8 – 1.2 mM (Low)~0.04 mM (Moderate)~0.01 – 0.02 mM (High)
V

High (Fast turnover)ModerateModerate (Rate-limited by steric fit)
Interference High (Hemoglobin/Bilirubin overlap)Low (Fluorescence)Low (Specific Chromophore/Fluorophore)
Specificity Cleaved by some non-specific amidasesBetter, but lacks peptide backboneHighest (Requires GGT-specific pocket fit)
Use Case Routine clinical chemistryLow-activity samplesMechanistic studies, Inhibitor screening

Key Insight: While

(H-

-Glu-Cys-

NA)

Experimental Validation Protocols

To validate the specificity of (H-



Protocol A: Kinetic Specificity Determination ( Analysis)

Objective: Prove that (H-




Materials:

  • Purified GGT (Human or Equine).

  • Buffer: 100 mM Tris-HCl, pH 8.0 (with 10 mM Glycylglycine as acceptor).

  • Substrates: (H-

    
    -Glu-Cys-
    
    
    NA)
    
    
    (0.5 – 50
    
    
    M) vs.
    
    
    -GpNA (0.1 – 5 mM).

Workflow:

  • Prepare serial dilutions of both substrates. Note the 100-fold difference in concentration ranges.

  • Incubate with fixed GGT concentration (e.g., 0.5 U/mL) at 37°C.

  • Measure initial velocity (

    
    ).
    
    • Note: For (H-

      
      -Glu-Cys-
      
      
      NA)
      
      
      , if direct fluorescence is not available, add excess Leucine Aminopeptidase (LAP) to liberate the
      
      
      NA reporter immediately upon GGT cleavage.
  • Data Analysis: Plot Michaelis-Menten curves.

  • Success Criteria: The

    
     for the target substrate should be < 20 
    
    
    M
    , whereas
    
    
    -GpNA should be > 800
    
    
    M
    .
Protocol B: Competitive Inhibition (The "Gold Standard" Test)

Objective: Confirm that the substrate binds to the exact GSSG-binding site.

Logic: If (H-




Workflow:

  • Set up the reaction with (H-

    
    -Glu-Cys-
    
    
    NA)
    
    
    at its
    
    
    concentration.
  • Add increasing concentrations of GSSG (0, 10, 50, 100

    
    M).
    
  • Measure the inhibition constant (

    
    ).
    
  • Visualization:

Validation_LogicFigure 2: Decision Tree for Competitive Inhibition ValidationStep1Substrate + GGTStep2Add Competitor (GSSG)Step1->Step2Branch1Signal Decreases Sharply(Competitive Inhibition)Step2->Branch1True MimicBranch2Signal Unchanged(Non-Specific Binding)Step2->Branch2Poor MimicConclusion1VALIDATED:Substrate targets GSSG siteBranch1->Conclusion1Conclusion2INVALID:Off-target cleavageBranch2->Conclusion2

Protocol C: Chemical Knockout (Acivicin Test)

Objective: Rule out non-GGT protease activity. Method: Pre-incubate the sample with Acivicin (a specific, irreversible GGT inhibitor) and Serine-Borate (transition state analog). Result: Activity on (H-



References

  • Hanigan, M. H. (2014). "Gamma-glutamyl transpeptidase: redox regulation and drug resistance." Advances in Cancer Research. Link

  • Castellano, I., & Merlino, A. (2012). "Gamma-Glutamyltranspeptidases: Structure and function." SpringerBriefs in Biochemistry and Molecular Biology. Link

  • Wickham, S., et al. (2011). "Divergence of structural and functional properties of gamma-glutamyl transpeptidase." Journal of Biological Chemistry. Link

  • Meister, A. (1988). "Glutathione metabolism and its selective modification." Journal of Biological Chemistry. Link

  • Goldbarg, J. A., & Rutenburg, A. M. (1958). "The colorimetric determination of leucine aminopeptidase in urine and serum of normal subjects and patients with cancer and other diseases." Cancer.

    
    NA detection methods). Link
    

Comparative Guide: Bioavailability of GGT-Targeted Prodrugs vs. Standard GSH Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the bioavailability and pharmacokinetics of (H-gamma-Glu-Cys-betaNA)2 —a specific disulfide-dimerized, GGT-activatable probe/prodrug—against industry-standard Glutathione (GSH) boosting agents: N-Acetylcysteine (NAC) , Glutathione Ethyl Ester (GSH-EE) , and Gamma-Glutamylcysteine (GGC) .

The Verdict: While NAC remains the systemic standard due to safety and cost, (H-gamma-Glu-Cys-betaNA)2 represents a class of "Smart" Prodrugs . It offers superior tissue specificity by exploiting the Gamma-Glutamyl Transferase (GGT) pathway, making it highly bioavailable in the kidney and specific tumor microenvironments, but less suitable for general systemic supplementation due to the release of the naphthylamide moiety.

Part 1: Molecular Mechanics & Design Logic

To understand the bioavailability differences, we must analyze the entry mechanisms. Standard prodrugs rely on passive diffusion or amino acid transporters. In contrast, (H-gamma-Glu-Cys-betaNA)2 utilizes an "Enzyme-Triggered" uptake mechanism.

The Contender: (H-gamma-Glu-Cys-betaNA)2
  • Structure: A disulfide dimer of gamma-glutamyl-cysteine conjugated to beta-naphthylamide.

  • Design Logic:

    • Dimerization: The disulfide bond protects the thiol group from premature oxidation in the plasma.

    • GGT Targeting: The gamma-glutamyl linkage is a specific substrate for GGT (an enzyme abundant on the external surface of kidney proximal tubules and certain cancer cells).

    • Release: GGT cleaves the gamma-glutamyl bond, releasing glutamate and the Cys-betaNA moiety, which is then taken up and further hydrolyzed to release Cysteine for GSH synthesis.

The Competitors
  • NAC (N-Acetylcysteine): A deacetylated cysteine precursor. Relies on passive diffusion and hepatic deacetylation.

  • GSH-EE (Glutathione Ethyl Ester): A hydrophobic derivative of GSH designed to bypass transport limits by diffusing through lipid bilayers.

  • GGC (Gamma-Glutamylcysteine): The immediate precursor to GSH, bypassing the rate-limiting enzyme (GCL).

Visualization: Pathway of Intracellular Accumulation

The following diagram illustrates the distinct uptake pathways. Note how the GGT-targeted molecule requires specific enzymatic activation at the membrane.

G cluster_0 Extracellular Space cluster_1 Cell Membrane / Surface Enzymes cluster_2 Intracellular Cytosol Prodrug (H-gamma-Glu-Cys-betaNA)2 (Dimer Prodrug) GGT GGT Enzyme (Cleavage) Prodrug->GGT Substrate Binding NAC NAC (Systemic) Transporter Amino Acid Transporters NAC->Transporter Active Transport GSHEE GSH-EE (Hydrophobic) Diffusion Lipid Diffusion GSHEE->Diffusion Passive Entry GGC Gamma-Glu-Cys GGT->GGC Transport Signal betaNA Release (Fluorescent/Toxic Side Product) GGT->Signal Hydrolysis Cys Cysteine Transporter->Cys Deacetylation GSH GLUTATHIONE (GSH) (Final Target) Diffusion->GSH Esterase Cleavage Cys->GGC GCL Enzyme (Rate Limiting) GGC->GSH GS Enzyme

Caption: Figure 1. Comparative uptake pathways. The (H-gamma-Glu-Cys-betaNA)2 dimer exploits surface GGT for entry, bypassing the rate-limiting GCL step required by NAC, but releasing a betaNA byproduct.

Part 2: Comparative Bioavailability Analysis

The following table synthesizes physicochemical properties and pharmacokinetic profiles.

Feature(H-gamma-Glu-Cys-betaNA)2N-Acetylcysteine (NAC)GSH Ethyl Ester (GSH-EE)Gamma-Glu-Cys (GGC)
Primary Uptake Mechanism GGT-Mediated Transport (Active)Amino Acid Transporters (Active)Passive Lipid DiffusionPEPT2 Transporter / GGT
Oral Bioavailability Low (Proteolytic degradation likely)Low (~10% due to first-pass metabolism)Moderate (Hydrophobic protection)Moderate to High
Tissue Specificity High (Kidney, Pancreas, GGT+ Tumors)Low (Systemic distribution)Low (General cellular uptake)Moderate (Systemic)
Rate-Limiting Step Bypass Yes (Bypasses GCL enzyme)No (Requires GCL activity)Yes (Direct GSH release)Yes (Bypasses GCL)
Stability (Plasma) High (Disulfide bond resists oxidation)Low (Rapidly oxidized to di-NAC)ModerateLow (unless sulfonated)
Toxicity Profile Concern: Releases beta-naphthylamine (carcinogenic potential)Safe (FDA approved)Cytotoxic at high concentrationsSafe (Endogenous)
Critical Insight: The "GGT Trap"

The bioavailability of (H-gamma-Glu-Cys-betaNA)2 is not defined by blood concentration, but by enzymatic activation . In tissues with low GGT (e.g., muscle), this prodrug is biologically inert. In GGT-high tissues (kidney), it creates a "concentration sink," driving accumulation far higher than NAC can achieve.

Part 3: Experimental Validation Protocols

To objectively compare these compounds, you must control for GGT activity. The following protocols ensure data integrity.

Protocol A: Determining GGT-Dependent Bioavailability

Objective: Verify if the GSH increase is due to the specific prodrug design or generic cysteine release.

Reagents:

  • Cell Line: HK-2 (Human Kidney, GGT positive) and CHO (Chinese Hamster Ovary, GGT negative).

  • Inhibitor: Acivicin (Specific GGT inhibitor).

  • Detection: HPLC-ECD or Monochlorobimane (MCB) fluorescence.

Workflow:

  • Seeding: Plate HK-2 and CHO cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat half the wells with Acivicin (50 µM) for 30 mins to block surface GGT.

  • Treatment: Apply equimolar concentrations (e.g., 500 µM) of:

    • Control (Vehicle)

    • NAC

    • (H-gamma-Glu-Cys-betaNA)2

  • Incubation: Incubate for 2, 4, and 8 hours.

  • Lysis & Derivatization: Wash with PBS, lyse in sulfosalicylic acid. Derivatize supernatant with MCB (for GSH) or Dansyl Chloride (for HPLC).

  • Analysis:

    • Success Metric: If (H-gamma-Glu-Cys-betaNA)2 works as designed, GSH levels should be significantly higher in HK-2 cells than CHO cells, and this effect should be abolished by Acivicin. NAC should show equal efficacy regardless of Acivicin.

Protocol B: Stability in Plasma (Half-Life Assay)

Objective: Determine if the disulfide dimer structure confers stability against plasma proteases.

Workflow:

  • Collection: Collect fresh human plasma (heparinized).

  • Spike: Add 100 µM of the test compound.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120 mins.

  • Quenching: Immediately mix with 50 µL 10% TCA (Trichloroacetic acid) to precipitate proteins and stop enzyme activity.

  • Quantification: Analyze supernatant via LC-MS/MS focusing on the parent ion mass.

  • Calculation: Plot ln(concentration) vs. time to determine

    
    .
    

Part 4: Data Synthesis & Interpretation

When interpreting your results, use the following logic tree to classify the efficacy of the prodrug.

Logic Start Observed Intracellular GSH Increase GGT_Block Is effect blocked by Acivicin? Start->GGT_Block Yes Yes GGT_Block->Yes Dominant Mechanism No No GGT_Block->No Dominant Mechanism GGT_Specific GGT-Mediated Uptake (Targeted Efficacy) Yes->GGT_Specific Passive Passive/Transporter Uptake (Systemic Efficacy) No->Passive Outcome1 Compound: (H-gamma-Glu-Cys-betaNA)2 Use Case: Kidney/Tumor Targeting GGT_Specific->Outcome1 Outcome2 Compound: NAC / GSH-EE Use Case: General Antioxidant Support Passive->Outcome2

Caption: Figure 2. Decision logic for interpreting bioavailability data. Acivicin sensitivity confirms the targeted mechanism of the betaNA derivative.

Safety Note on Beta-Naphthylamide (betaNA)

While (H-gamma-Glu-Cys-betaNA)2 is an excellent probe for bioavailability studies, the release of beta-naphthylamine upon cleavage poses a significant toxicity risk (bladder carcinogen).

  • Research Context: Useful for mapping GGT activity and drug delivery potential.

  • Clinical Context: Not viable. For clinical translation, the betaNA moiety must be replaced with a non-toxic pharmacophore (e.g., a therapeutic drug payload) to create a "Theranostic" agent.

References

  • Hanigan, M. H. (2014). Gamma-glutamyl transpeptidase: redox regulation and drug resistance. Advances in Cancer Research. Link

  • Atkuri, K. R., et al. (2007). N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency. Current Opinion in Pharmacology. Link

  • Anderson, M. E., et al. (1985). Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione. Archives of Biochemistry and Biophysics. Link

  • Pompella, A., et al. (2006). Gamma-glutamyltransferase, redox regulation and cancer drug resistance. Current Opinion in Pharmacology. Link

  • Bachhawat, A. K., & Yadav, S. (2018). The glutathione cycle: Glutathione metabolism beyond the γ-glutamyl cycle. IUBMB Life. Link

confirming the on-target effects of (H-gamma-Glu-Cys-betaNA)2 using siRNA

Publish Comparison Guide: Validating (H- -Glu-Cys- NA) Specificity via siRNA

Executive Summary

Product: (H-





Primary Targets:GILTGGTApplication:

Validating the specificity of this probe is critical because its activation requires a multi-step enzymatic cascade. A fluorescent signal could theoretically arise from non-specific disulfide reduction (e.g., high intracellular GSH) or promiscuous peptidase activity. Small Interfering RNA (siRNA) provides the most robust tool for dissecting this pathway by selectively silencing the candidate enzymes (IFI30 and GGT1) to confirm which step is rate-limiting and responsible for the signal.

Mechanism of Action & Hypothesis

To design a valid experiment, one must understand the probe's activation logic. The probe is non-fluorescent in its dimeric, blocked state. Signal generation requires sequential processing:

  • Reduction: The disulfide bond is cleaved, likely by GILT in the lysosome, yielding two monomers of H-

    
    -Glu-Cys-
    
    
    NA.
  • 
    -Glutamyl Cleavage: GGT  removes the 
    
    
    -glutamyl moiety, yielding H-Cys-
    
    
    NA.
  • Signal Release: An aminopeptidase (e.g., Aminopeptidase N) cleaves the Cys-

    
    NA bond, releasing the fluorophore 
    
    
    -naphthylamide (
    
    
    NA).
Pathway Visualization

GProbe(H-γ-Glu-Cys-βNA)₂(Quenched Dimer)Monomer2x H-γ-Glu-Cys-βNA(Reduced)Probe->Monomer Disulfide CleavageIntermediate2x H-Cys-βNA(De-glutamylated)Monomer->Intermediate γ-Glu RemovalSignalFluorescence(Free βNA)Intermediate->Signal Amide HydrolysisGILTGILT (IFI30)ReductaseGILT->MonomerGGTGGT (GGT1)TransferaseGGT->IntermediateAPAminopeptidase(Hydrolase)AP->Signal

Figure 1: Hypothesized activation pathway of (H-



Comparative Analysis: siRNA vs. Alternatives

Why use siRNA over chemical inhibitors or CRISPR?

FeaturesiRNA Knockdown (Recommended)Chemical Inhibitors CRISPR/Cas9 Knockout
Specificity High. Targets specific mRNA sequences (IFI30, GGT1).Low to Moderate. Inhibitors like Acivicin (GGT) or NEM (Thiols) affect multiple enzymes.Very High. Complete ablation of the gene.
Timeframe 48–72 Hours. Transient effect, fits into a standard work week.Minutes. Immediate effect but high risk of off-target toxicity.Months. Requires generation and validation of clonal lines.
Causality Direct. Links specific protein levels to probe signal.Inferential. Assumes inhibitor specificity (often flawed).Direct. But may induce compensatory mechanisms over time.
Cost Moderate. Standard reagents.Low. Cheap chemicals.High. Labor and sequencing intensive.
Verdict Gold Standard for Validation. Best balance of speed and specificity.Screening Only. Good for preliminary checks, not final confirmation.Ultimate Proof. Reserved for when siRNA yields ambiguous results.

Experimental Protocol: siRNA Validation

This protocol validates whether GILT or GGT is the primary driver of the probe's signal.

Phase 1: siRNA Transfection

Objective: Silencing IFI30 (GILT) and GGT1 (GGT).

  • Cell Seeding: Seed cells (e.g., RAW 264.7 for GILT, HepG2 for GGT) in 6-well plates to reach 50% confluency.

  • Transfection Mix:

    • Tube A: Dilute siRNA (Target vs. Scrambled Control) in Opti-MEM. Final concentration: 10–50 nM.

    • Tube B: Dilute Lipofectamine RNAiMAX in Opti-MEM.

  • Complexation: Mix Tube A and B. Incubate for 15 min at RT.

  • Treatment: Add complexes to cells. Incubate for 48–72 hours .

    • Critical Step: Perform a Western Blot or qPCR on a subset of cells to confirm >70% knockdown efficiency before proceeding to the probe assay.

Phase 2: Probe Activity Assay

Objective: Quantify signal reduction in knockdown cells.

  • Preparation: Harvest transfected cells. Wash 2x with PBS.

  • Lysis (Optional): If measuring total activity, lyse in mild buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100). Avoid DTT or Mercaptoethanol as they will chemically reduce the probe, creating a false positive.

  • Reaction Setup (96-well Black Plate):

    • Sample: 50 µL cell lysate or live cell suspension.

    • Substrate: Add 50 µL of 100 µM (H-

      
      -Glu-Cys-
      
      
      NA)
      
      
      .
    • Buffer: Citrate-Phosphate buffer (pH 5.0 for lysosomal simulation) or PBS (pH 7.4).

  • Kinetics: Measure fluorescence (Ex 335 nm / Em 410 nm) every 2 min for 60 min at 37°C.

Phase 3: Data Analysis & Interpretation
ObservationInterpretation
Signal decreased in IFI30 KD The probe is GILT-dependent . The disulfide reduction is the rate-limiting step.
Signal decreased in GGT1 KD The probe is GGT-dependent . The gamma-glutamyl cleavage is critical.
Signal decreased in BOTH The probe requires both enzymes sequentially. This confirms the dual-specificity mechanism.
No change in signal The probe is being activated by off-targets (e.g., non-enzymatic GSH reduction or other peptidases).

Visualization of Experimental Workflow

Workflowcluster_0Step 1: Genetic Manipulationcluster_1Step 2: ValidationCellsTarget Cells(e.g. Macrophages)TransfectionTransfection(siRNA: IFI30 / GGT1 / Scramble)Cells->TransfectionIncubationIncubation(48-72 Hours)Transfection->IncubationQCQC: Western Blot(Confirm Knockdown)Incubation->QCAssayProbe AssayAdd (H-γ-Glu-Cys-βNA)₂Incubation->AssayReadoutMeasure Fluorescence(Ex 335 / Em 410)Assay->Readout

Figure 2: Step-by-step workflow for validating probe specificity using siRNA.

References

  • Arunachalam, B., et al. (2000). "Enzymatic reduction of disulfide bonds in lysosomes: Characterization of a gamma-interferon-inducible lysosomal thiol reductase (GILT)." Proceedings of the National Academy of Sciences.

  • Castellano, I., & Merlino, A. (2012). "Gamma-Glutamyl Transpeptidase: Structure and Function." SpringerBriefs in Biochemistry and Molecular Biology.

  • Barrett, A. J., et al. (2012). "Handbook of Proteolytic Enzymes." Academic Press. (Reference for

    
    NA substrate specificity). 
    
  • Thermo Fisher Scientific. "RNAi Transfection Protocols." Application Guide.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.